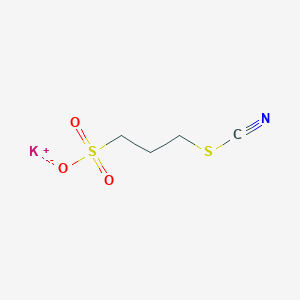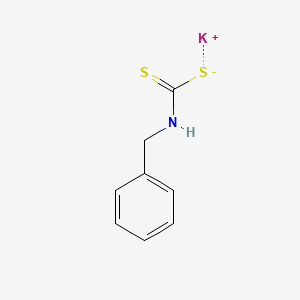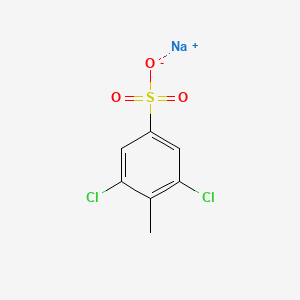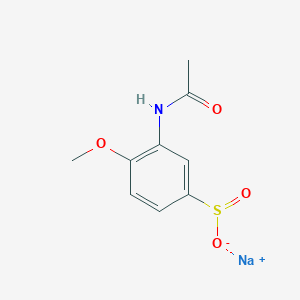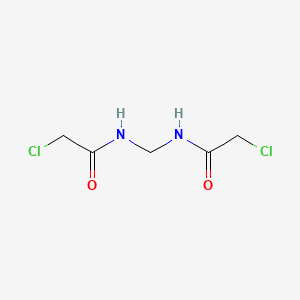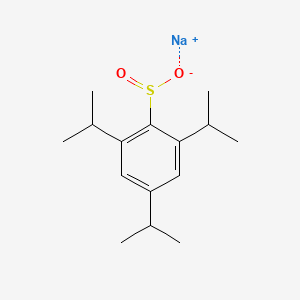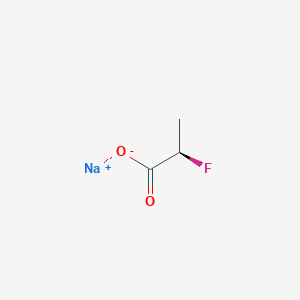
sodium (2R)-2-fluoropropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium (2R)-2-fluoropropanoate is an organic compound with the molecular formula C3H4FNaO2 It is a sodium salt of (2R)-2-fluoropropanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium (2R)-2-fluoropropanoate typically involves the fluorination of (2R)-2-hydroxypropanoic acid followed by neutralization with sodium hydroxide. The reaction can be summarized as follows:
Fluorination: (2R)-2-hydroxypropanoic acid is treated with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to produce (2R)-2-fluoropropanoic acid.
Neutralization: The resulting (2R)-2-fluoropropanoic acid is then neutralized with sodium hydroxide to form this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure efficient and controlled fluorination. The neutralization step is typically carried out in large reactors with precise pH control to ensure complete conversion to the sodium salt.
Chemical Reactions Analysis
Types of Reactions: Sodium (2R)-2-fluoropropanoate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylates or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of (2R)-2-hydroxypropanoate.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide in acetone can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products:
Substitution: Formation of (2R)-2-iodopropanoate.
Oxidation: Formation of (2R)-2-oxopropanoate.
Reduction: Formation of (2R)-2-hydroxypropanoate.
Scientific Research Applications
Sodium (2R)-2-fluoropropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a metabolic inhibitor in biochemical studies.
Medicine: Explored for its potential use in drug development, particularly in designing enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of sodium (2R)-2-fluoropropanoate involves its interaction with specific molecular targets, such as enzymes. The fluorine atom can form strong interactions with active sites of enzymes, potentially inhibiting their activity. This inhibition can affect metabolic pathways, making the compound useful in studying enzyme functions and metabolic processes.
Comparison with Similar Compounds
Sodium (2S)-2-fluoropropanoate: The enantiomer of sodium (2R)-2-fluoropropanoate, with similar but distinct biological activities.
Sodium (2R)-2-chloropropanoate: A similar compound with a chlorine atom instead of fluorine, exhibiting different reactivity and biological properties.
Sodium (2R)-2-bromopropanoate: Another halogenated analog with bromine, used for comparative studies in reactivity and biological effects.
Uniqueness: this compound is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom’s high electronegativity and small size influence the compound’s reactivity and interactions with biological molecules, making it a valuable tool in research and industrial applications.
Properties
IUPAC Name |
sodium;(2R)-2-fluoropropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5FO2.Na/c1-2(4)3(5)6;/h2H,1H3,(H,5,6);/q;+1/p-1/t2-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDYHENABJMJFTR-HSHFZTNMSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)[O-])F.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)[O-])F.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4FNaO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
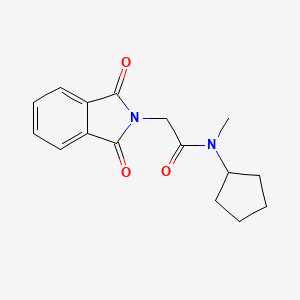
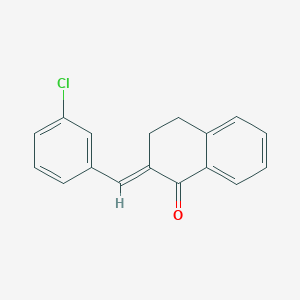
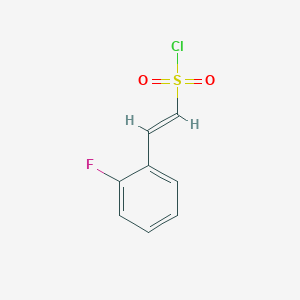
![3-Hydroxy-N-(3-methylphenyl)tricyclo[3.3.1.13,7]decane-1-acetamide](/img/structure/B6612179.png)

![methyl 2-[(1-methoxy-1-oxopropan-2-yl)sulfanyl]propanoate](/img/structure/B6612193.png)

